molecular formula C17H12BrNO4S B3450143 2-(4-bromophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate

2-(4-bromophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate

Cat. No. B3450143
M. Wt: 406.3 g/mol
InChI Key: TXARJFKYESXUEW-UHFFFAOYSA-N
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Description

The compound “2-(4-bromophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate” is a complex organic molecule. It contains a benzoxazole ring, which is a heterocyclic aromatic organic compound . The benzoxazole ring is attached to a bromophenyl group and an oxoethyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-phenacyl derivatives of 2-mercaptobenzoxazole were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another approach involved the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of Lewis acid has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-(4-bromophenyl)benzo[d]oxazole has a melting point of 158-159℃, a boiling point of 339℃, and a density of 1.514 .

Mechanism of Action

The mechanism of action of similar compounds is not explicitly mentioned in the retrieved literature.

Safety and Hazards

The safety and hazards associated with similar compounds are not explicitly mentioned in the retrieved literature .

Future Directions

Benzoxazole derivatives have shown potential in various fields, including medicinal chemistry and chemical biology . They have been evaluated for their in vitro anti-influenza A virus and anti-influenza B virus activity . Therefore, the development of effective methods leading to 2-aminobenzoxazoles and their analogues has attracted great attention .

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO4S/c18-12-7-5-11(6-8-12)14(20)9-22-16(21)10-24-17-19-13-3-1-2-4-15(13)23-17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXARJFKYESXUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate
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